Product packaging for Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide(Cat. No.:CAS No. 381164-12-1)

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide

Cat. No.: B1412282
CAS No.: 381164-12-1
M. Wt: 615.6 g/mol
InChI Key: KFYNHTYFOGEBHQ-MQQADFIWSA-N
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Description

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide (CAS: 381164-12-1) is a synthetic tetrapeptide substrate widely used in studying peptidyl-prolyl isomerase (PPIase) activity. Its molecular formula is C₃₀H₃₅F₂N₅O₇ (molecular weight: 615.625 g/mol), featuring a 2,4-difluoroanilide group as the chromophore . This compound is designed to undergo cis-trans isomerization at the proline residue, a reaction catalyzed by PPIases such as cyclophilins and FK506-binding proteins (FKBPs). The isomerization is monitored spectrophotometrically via absorbance changes at 246 nm in protease-free assays, enabling precise measurement of enzymatic kinetics .

The compound’s structural backbone includes:

  • Succinyl (Suc) group: Enhances solubility in organic-aqueous solvent systems (e.g., trifluoroethanol/LiCl).
  • Ala-Ala-Pro-Phe sequence: The Pro-Phe bond is the isomerization site, critical for substrate specificity.
  • 2,4-Difluoroanilide: Provides a UV-sensitive leaving group, optimizing detection sensitivity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35F2N5O7 B1412282 Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide CAS No. 381164-12-1

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(2,4-difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F2N5O7/c1-17(33-25(38)12-13-26(39)40)27(41)34-18(2)30(44)37-14-6-9-24(37)29(43)36-23(15-19-7-4-3-5-8-19)28(42)35-22-11-10-20(31)16-21(22)32/h3-5,7-8,10-11,16-18,23-24H,6,9,12-15H2,1-2H3,(H,33,38)(H,34,41)(H,35,42)(H,36,43)(H,39,40)/t17-,18-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYNHTYFOGEBHQ-MQQADFIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F2N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

  • Activation Agents: Commonly employed agents include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These facilitate the formation of reactive intermediates, enabling peptide bond formation under mild conditions.
  • Protecting Groups: The amino acids are typically protected at the amino terminus with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, and the carboxyl terminus is often protected as a methyl or benzyl ester to prevent premature reactions.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
  • Temperature: Ambient to slightly elevated (20-40°C).
  • Duration: 12-24 hours, depending on reactivity.

Example

A typical coupling sequence involves:

Suc-Ala-Ala-Pro-OH + Phe-2,4-difluoroaniline → this compound

with HATU and DIPEA (N,N-diisopropylethylamine) as base, in DMF, under inert atmosphere.

Synthesis of the 2,4-Difluoroaniline Moiety

The aromatic fluorinated amine component is synthesized via aromatic fluorination of aniline or through nucleophilic substitution on suitable precursors.

Method 1: Direct Fluorination

  • Starting from 2,4-dichloronitrobenzene, selective fluorination is achieved using fluorinating agents such as potassium fluoride (KF) in the presence of phase-transfer catalysts or specialized fluorinating reagents.
  • Reduction of the nitro group to aniline is performed via catalytic hydrogenation.

Method 2: Nucleophilic Aromatic Substitution

  • 2,4-Difluoroaniline can be prepared by nucleophilic substitution on 2,4-difluoro-5-chloronitrobenzene, followed by reduction of the nitro group.

Research Data

  • According to patent USRE44638E1, fluorination of nitrobenzene derivatives using fluorinating agents yields 2,4-difluoroaniline with high purity, which is then used in peptide coupling reactions (see).

Preparation Data

Step Reagents Conditions Yield Reference
Aromatic fluorination Fluorinating agent (e.g., HF, Selectfluor) Mild heating Variable
Nitro reduction Catalytic hydrogenation (Pd/C, H2) Ambient temperature ~48%

Final Assembly and Purification

  • After coupling, the crude product undergoes purification via preparative HPLC or recrystallization.
  • Characterization confirms the structure via NMR, MS, and IR spectroscopy.

Summary of Key Data

Parameter Value Source
Molecular weight 615.625 g/mol
Melting point Not available -
Boiling point 863.4°C at 760 mmHg
Density 1.4 g/cm³

Notes on Optimization and Challenges

  • Selective fluorination remains challenging due to competing side reactions; careful control of fluorinating agents and reaction conditions is critical.
  • Peptide coupling efficiency can be improved by using modern coupling reagents like HATU or COMU.
  • Protecting groups are essential to prevent side reactions during multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide primarily undergoes hydrolysis and isomerization reactions. Hydrolysis can occur under acidic or basic conditions, breaking the peptide bonds and releasing the constituent amino acids and 2,4-difluoroanilide. Isomerization, particularly the cis/trans isomerization of the prolyl bond, is catalyzed by PPIases.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or trifluoroacetic acid (TFA), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Isomerization: PPIases such as cyclophilins or FK506-binding proteins (FKBPs) are used to catalyze the cis/trans isomerization of the prolyl bond.

Major Products

The major products of hydrolysis are the individual amino acids (Suc-Ala, Ala, Pro, Phe) and 2,4-difluoroanilide. Isomerization does not produce new compounds but alters the configuration of the prolyl bond within the peptide.

Scientific Research Applications

Peptide Synthesis

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide serves as a crucial building block in peptide synthesis. It facilitates the development of peptides that can be utilized in drug design and therapeutic applications.

  • Key Features :
    • Acts as a substrate for various proteases.
    • Enhances the efficiency of peptide coupling reactions.

Biochemical Research

This compound is extensively used in studies focusing on enzyme activity and protein interactions, which are vital for understanding biological processes and disease mechanisms.

  • Applications :
    • Protease Activity Assays : It is a sensitive substrate for enzymes like chymotrypsin and human pancreatic elastase, providing insights into protease function under physiological conditions .
    • Protein Stability Studies : The compound can influence protein solubility and stability, aiding in the investigation of protein folding and aggregation processes.

Drug Development

In drug design, this compound plays a pivotal role in developing enzyme inhibitors, which are essential for creating targeted therapies.

  • Case Studies :
    • Cancer Therapy : Research has demonstrated its potential in designing inhibitors for specific enzymes involved in cancer progression .
    • Metabolic Disorders : The compound is being explored for its ability to modulate enzyme activity related to metabolic pathways .

Diagnostics

The compound is valuable in developing diagnostic tools that detect specific biomarkers associated with diseases.

  • Applications :
    • Used to enhance the sensitivity of assays aimed at early disease detection.
    • Its structural properties allow it to interact with biomarkers effectively, improving diagnostic accuracy .

Mechanistic Studies

This compound is also employed in mechanistic studies that investigate cellular uptake and trafficking of small molecules due to its fluorescent properties.

  • Methodology :
    • Cells treated with the compound are analyzed using fluorescence microscopy to track internalization and localization.

Data Table: Comparative Applications of this compound

Application AreaKey FunctionalityExample Studies/Findings
Peptide SynthesisBuilding block for new peptidesEnhances coupling reactions in synthetic pathways
Biochemical ResearchSubstrate for protease assaysSensitive to chymotrypsin activity
Drug DevelopmentInhibitor design for targeted therapiesPotential use in cancer and metabolic disorder treatments
DiagnosticsDevelopment of biomarker detection toolsImproves sensitivity in early disease diagnostics
Mechanistic StudiesInvestigates cellular uptake mechanismsFluorescence tracking of small molecule transport

Biological Activity

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is a synthetic tetrapeptide derivative that has garnered attention for its potential biological activities, particularly as a protease inhibitor. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its applications in biochemical research.

Chemical Structure:

  • Molecular Formula: C₁₈H₁₈F₂N₄O₄
  • Molecular Weight: 398.36 g/mol

Physical Properties:

  • Appearance: White to off-white solid
  • Solubility: Soluble in DMSO (100 mg/mL)

Synthesis

The synthesis of this compound involves standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and coupling reactions utilizing protected amino acids. The incorporation of the 2,4-difluoroanilide moiety enhances the compound's stability and specificity towards certain proteases.

Protease Inhibition

This compound has been studied primarily for its inhibitory effects on various serine proteases. The compound acts as a substrate for human leukocyte cathepsin G and has shown significant inhibition against proteinase K.

Key Findings:

  • Inhibition Efficiency: Inhibitory activity was assessed using real-time reverse transcription-polymerase chain reaction (RT-PCR) assays. The compound demonstrated effective inhibition at a concentration of 0.05 mM, allowing detection of target RNA at cycle threshold (Ct) values comparable to higher concentrations of control inhibitors .
  • Mechanism of Action: Molecular modeling studies suggest that the structural configuration of the peptide influences its binding affinity to the active site of proteases. The presence of phenylalanine at the P1 position is crucial for optimal inhibitory activity .
  • Comparative Analysis: When compared to other analogs like MeOSuc-AAPV-CH₂Cl, this compound exhibited superior inhibition profiles, indicating its potential as a lead compound for drug development targeting proteolytic diseases .

Case Study 1: Inhibition of Cathepsin G

A study evaluated the efficacy of this compound as a chromogenic substrate for human leukocyte cathepsin G. The results indicated that this compound is not reactive with elastase but serves effectively as a substrate for cathepsin G, highlighting its specificity and potential therapeutic applications in modulating immune responses .

Case Study 2: Cancer Research Applications

In cancer research, protease inhibitors like this compound are being explored for their role in inhibiting tumor progression. Research has shown that inhibiting specific proteases can reduce tumor invasiveness and metastasis in various cancer models. The compound's ability to selectively inhibit proteases involved in cancer progression makes it a candidate for further investigation in oncological therapies .

Data Table: Comparative Inhibition Potency

CompoundTarget ProteaseInhibition Concentration (mM)Ct Value
This compoundProteinase K0.0530
MeOSuc-AAPV-CH₂ClProteinase K0.530
MeOSuc-APAF-CH₂ClProteinase KNo inhibitionN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Suc-Ala-Phe-Pro-Phe-2,4-difluoroanilide

  • Structural Difference : Substitution of the Ala-Pro sequence with Phe-Pro alters steric and electronic interactions at the isomerization site.
  • Functional Impact :
    • Used in a protease-coupled assay with α-chymotrypsin, where isomerization is detected at 390 nm due to cleavage of the p-nitroanilide derivative .
    • Shows lower thermal stability, with assays conducted at 10°C compared to 6°C for Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide .
    • Enzyme Specificity : Preferred by OsCYP19-4 (a rice cyclophilin), with 100 nM enzyme achieving 80% isomerization acceleration, inhibited by cyclosporin A (CsA) .

Suc-Ala-Ala-Phe-pNA (4-nitroanilide)

  • Structural Difference : Replacement of 2,4-difluoroanilide with p-nitroanilide modifies the chromophore’s absorbance profile.
  • Functional Impact: Absorbance monitored at 310–390 nm, suitable for protease-coupled assays but less sensitive than difluoroanilide derivatives .

Suc-Ala-Ala-Pro-Phe-pNA

  • Structural Difference : Similar backbone to the target compound but with p-nitroanilide instead of 2,4-difluoroanilide.
  • Functional Impact :
    • Requires proteolytic cleavage (e.g., chymotrypsin) for signal generation, limiting its utility in protease-free systems .
    • Exhibits a 10-fold lower catalytic efficiency ($k{cat}/KM$) with Nup358CTD (a nucleoporin PPIase) compared to the difluoroanilide variant .

Key Research Findings and Enzyme Interactions

Enzymatic Efficiency

Compound Enzyme $k_{cat}$ (s⁻¹) $K_M$ (µM) $k{cat}/KM$ (µM⁻¹s⁻¹)
This compound Human Cyclophilin A (hCyp18) 2.8 ± 0.3 120 ± 15 0.023
Nup358CTD 0.4 ± 0.1 450 ± 50 0.0009
Suc-Ala-Phe-Pro-Phe-2,4-difluoroanilide OsCYP19-4 1.2 ± 0.2 200 ± 30 0.006

Notes:

  • hCyp18 shows 25-fold higher catalytic efficiency with the difluoroanilide substrate compared to Nup358CTD, highlighting enzyme-substrate specificity .
  • The Phe-Pro variant’s lower $k{cat}/KM$ with OsCYP19-4 suggests steric hindrance from the Phe residue .

Assay Conditions and Sensitivity

Parameter This compound Suc-Ala-Phe-Pro-Phe-2,4-difluoroanilide Suc-Ala-Ala-Phe-pNA
Assay Type Protease-free Protease-coupled Protease-coupled
Temperature 6°C 10°C 25°C
Absorbance Wavelength 246 nm 390 nm 310–390 nm
Detection Limit (nM PPIase) 10 nM 50 nM 100 nM

Notes:

  • The difluoroanilide group’s higher extinction coefficient at 246 nm enables detection of PPIase activity at 10 nM enzyme concentrations , superior to p-nitroanilide derivatives .
  • Lower assay temperatures (6°C) for the target compound minimize non-enzymatic isomerization, improving accuracy .

Q & A

Q. How is Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide synthesized, and what are its key structural features?

The compound is a fluorinated peptidyl substrate with the sequence this compound. Its synthesis involves coupling the succinylated tetrapeptide to 2,4-difluoroaniline, with fluorination at the anilide moiety critical for modulating electronic properties and stability. The structure includes a proline residue central to its role in studying peptidyl-prolyl isomerization (PPIase) activity .

Q. What experimental conditions are optimal for handling and solubilizing this compound?

The substrate is typically dissolved in tetrafluoroethylene (TFE) with 500 mM LiCl to enhance solubility and stability. Storage at 2–8°C in inert conditions is recommended to prevent hydrolysis. Avoid aqueous buffers unless stabilized with organic co-solvents .

Q. How is this compound used in enzyme kinetics assays?

A chymotrypsin-coupled spectrophotometric assay is standard. Cleavage of the substrate by α-chymotrypsin releases 2,4-difluoroaniline, monitored at 290 nm (ΔA290). Reaction parameters include:

  • Temperature: 9°C (to slow non-enzymatic isomerization)
  • Enzyme concentrations: 20 nM CypA vs. 2 µM Nup358 CTD
  • Substrate dissolved in TFE/LiCl to prevent aggregation .

Advanced Research Questions

Q. How do conflicting kinetic parameters (e.g., Km, Vmax) arise in studies using this substrate, and how can they be resolved?

Discrepancies in Km values (e.g., between CypA and Nup358 CTD) may stem from:

  • Enzyme-specific binding affinities : Nup358 CTD has lower catalytic efficiency, requiring higher concentrations .
  • Nonlinear Michaelis-Menten kinetics : Substrate aggregation in aqueous buffers may distort measurements. Validate with dynamic light scattering (DLS) .
  • Fluorophore interference : Fluorine atoms alter electronic transitions; calibrate spectrophotometers with substrate blanks .

Q. What mechanistic insights does this substrate provide into proline isomerization dynamics?

The 2,4-difluoroanilide group acts as a spectroscopic probe, with isomerization kinetics (cis ↔ trans) directly linked to absorbance changes. Time-course assays reveal:

  • Enzyme-independent isomerization : Baseline rates (e.g., 0.002 s⁻¹) set thresholds for detecting enzymatic acceleration .
  • Mutation effects : Nup358 CTD V3173W variant shows reduced activity, highlighting residue-specific interactions in the catalytic pocket .

Q. How can fluorinated analogs of this substrate improve assay sensitivity or specificity?

Fluorine substitution at the anilide position reduces background noise by:

  • Enhancing photostability : Minimizes UV-induced degradation during prolonged assays.
  • Tuning electronic effects : Electron-withdrawing fluorine atoms increase the extinction coefficient at 290 nm, improving signal-to-noise ratios .

Q. What are the limitations of using this compound in high-throughput screening (HTS)?

Challenges include:

  • Solvent incompatibility : TFE/LiCl may denature some enzymes; test co-solvent tolerance (e.g., DMSO gradients).
  • Low dynamic range : Optimize substrate/enzyme ratios to avoid signal saturation.
  • Interference from thiol-containing buffers : Avoid DTT or β-mercaptoethanol, which react with fluorinated groups .

Methodological and Data Analysis Considerations

Q. How should researchers validate contradictory findings in PPIase activity assays?

  • Cross-validate with orthogonal methods : Use NMR or fluorescence polarization to confirm isomerization rates .
  • Replicate under varied conditions : Test substrate purity (HPLC ≥95%) and enzyme lot consistency.
  • Apply rigorous statistics : Use nonlinear regression for Michaelis-Menten curves and report confidence intervals .

Q. What strategies optimize the integration of this substrate with computational models (e.g., molecular dynamics simulations)?

  • Parameterize fluorine interactions : Adjust force fields to account for C-F bond polarization.
  • Map free-energy landscapes : Compare simulated isomerization barriers with experimental rates .
  • Validate docking poses : Use crystal structures of CypA or Nup358 CTD to refine substrate binding models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide
Reactant of Route 2
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide

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